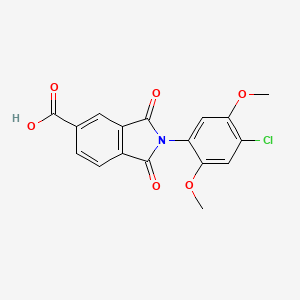
N-(2-cyclopropylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclopropylphenyl)benzamide, also known as CPPB, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. CPPB belongs to the class of benzamide compounds and has been found to exhibit an array of biological activities. In
Mécanisme D'action
N-(2-cyclopropylphenyl)benzamide acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is predominantly expressed in the mesolimbic system, which plays a critical role in reward and motivation. This compound's ability to block the dopamine D3 receptor results in a decrease in dopamine release, which in turn reduces the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, which is responsible for inhibitory signaling. This compound has also been found to reduce the levels of the neurotransmitter glutamate, which is responsible for excitatory signaling. These effects contribute to this compound's anxiolytic and antidepressant-like effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyclopropylphenyl)benzamide has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of the dopamine D3 receptor in reward and motivation. This compound is also highly specific, which reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its effectiveness in long-term studies.
Orientations Futures
There are several future directions for the study of N-(2-cyclopropylphenyl)benzamide. One potential direction is the development of more potent and selective dopamine D3 receptor antagonists. Another direction is the investigation of this compound's potential applications in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, the development of novel delivery methods for this compound could improve its effectiveness in vivo.
Conclusion
In conclusion, this compound is a promising chemical compound with potential therapeutic applications. Its selective antagonism of the dopamine D3 receptor has been found to have antinociceptive, anxiolytic, and antidepressant-like effects in animal models. This compound's biochemical and physiological effects make it a valuable tool for studying the role of the dopamine D3 receptor in reward and motivation. While this compound has some limitations for lab experiments, its potential applications in the treatment of drug addiction and other psychiatric disorders make it an exciting area of research.
Méthodes De Synthèse
N-(2-cyclopropylphenyl)benzamide can be synthesized through a multistep process that involves the reaction of 2-cyclopropylphenylamine with 4-chlorobenzoic acid. The reaction proceeds through a condensation reaction, followed by a dehydration reaction, and finally a reduction reaction. The resulting product is this compound with a purity of over 95%.
Applications De Recherche Scientifique
N-(2-cyclopropylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antinociceptive, anxiolytic, and antidepressant-like effects in animal models. This compound has also been shown to have potential applications in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
N-(2-cyclopropylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16(13-6-2-1-3-7-13)17-15-9-5-4-8-14(15)12-10-11-12/h1-9,12H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNFBUNXTAAUQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-oxo-2-phenylethyl 2,4-dichloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5834995.png)
![1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5834998.png)
![1-[(3,4-dimethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5835001.png)



![9-oxo-N-phenyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5835031.png)

![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B5835059.png)

![4-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5835064.png)
